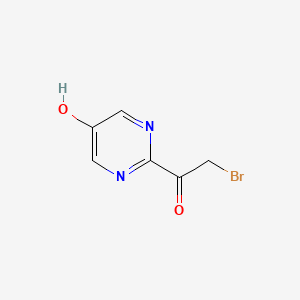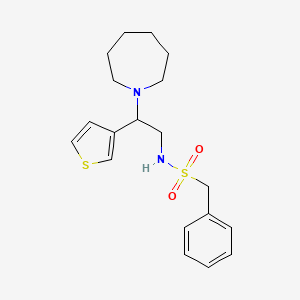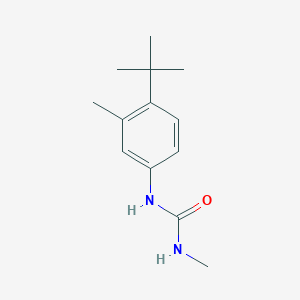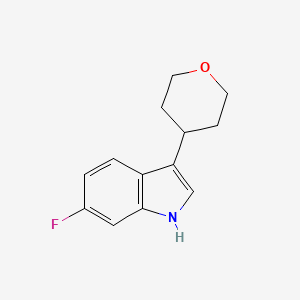
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid, also known as levetiracetam, is a drug that has been used to treat epilepsy since 1999. It is a pyrrolidine derivative that has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.
Aplicaciones Científicas De Investigación
Pyrrole Alkaloids in Lycium chinense
A study conducted by Youn et al. (2016) identified pyrrole alkaloids in the fruits of Lycium chinense, which included a compound structurally similar to (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid. These alkaloids were isolated and their structures elucidated, contributing to understanding the phytochemical properties of Lycium chinense (Youn et al., 2016).
Antifungal Activity
Dabur et al. (2005) explored a dihydropyrrole derivative with a similar structure, demonstrating significant antifungal activity against various Aspergillus and Candida species. This discovery points to potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Reaction with Nicotinic Hydrazide
Baeva et al. (2020) studied the reaction of similar compounds with nicotinic hydrazide, highlighting the chemical properties and potential applications of these compounds in synthetic chemistry (Baeva et al., 2020).
Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized analogues of a compound structurally related to this compound, suggesting their potential as inhibitors of mycolic acid biosynthesis. This insight could be beneficial in developing treatments for mycobacterial infections (Hartmann et al., 1994).
Intermolecular Interactions Studies
Gallagher and Brady (2000) examined compounds structurally similar to this compound, focusing on their intermolecular interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds (Gallagher & Brady, 2000).
Propiedades
IUPAC Name |
(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUIWFXXDCCOJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)

![5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)
![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)



![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)



![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
